![molecular formula C6H9N3 B1370164 6-(Aminomethyl)pyridin-3-amine CAS No. 771574-03-9](/img/structure/B1370164.png)
6-(Aminomethyl)pyridin-3-amine
Overview
Description
“6-(Aminomethyl)pyridin-3-amine” is a chemical compound with the CAS Number: 771574-03-9 . It has a molecular weight of 123.16 .
Molecular Structure Analysis
The Inchi Code for “6-(Aminomethyl)pyridin-3-amine” is 1S/C6H9N3/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3,7-8H2 . This indicates the molecular structure of the compound.Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-(Aminomethyl)pyridin-3-amine has been utilized in the synthesis of various heterocyclic compounds. For instance, its aminomethylation reactions have been explored to produce sulfur-containing amino and hydroxymethyl derivatives (Smirnov et al., 2005). Similarly, the synthesis of Pyrido[1,2-a][1,3,5]Triazine derivatives through aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles highlights its role in producing complex molecular structures (Khrustaleva et al., 2014).
Organometallic Chemistry
In the field of organometallic chemistry, 6-(Aminomethyl)pyridin-3-amine is involved in forming various organometallic complexes. It has been noted for coordinating via all available heteroatoms to form bis- and poly-chelates, often resulting in aminocarbene structures around the central atom (Sadimenko, 2011).
Applications in Medicinal Chemistry
This compound is significant in medicinal chemistry for the synthesis of molecules that can adapt optimally to the three-dimensional binding sites of biological targets. Its role in the preparation of combinatorial libraries is notable due to the structural diversity of primary amines (Schmid et al., 2006).
Metal Ion Coordination
6-(Aminomethyl)pyridin-3-amine is also used in synthesizing ligands for metal ions. These ligands, featuring aminomethyl and other functional groups, act as terdentate ligands for metal ions, leading to the creation of complex structures and properties (Vermonden et al., 2003).
Chemical Reactions and Methodologies
The compound has been a subject of study for understanding various chemical reactions and methodologies. For example, its role in traceless C3-selective umpolung of 1-amidopyridin-1-ium salts and the aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes illustrates its utility in advanced chemical synthesis techniques (Tang et al., 2017), (Nagae et al., 2015).
Mechanism of Action
Target of Action
It is known that pyridine-containing compounds have significant medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer properties .
Mode of Action
Pyridine derivatives are known to exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Biochemical Pathways
Pyridine derivatives are known to interact with various biochemical pathways, leading to their diverse medicinal applications .
Result of Action
Pyridine derivatives are known for their diverse medicinal applications, suggesting a wide range of potential molecular and cellular effects .
properties
IUPAC Name |
6-(aminomethyl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDAMOUNDLMYLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616385 | |
Record name | 6-(Aminomethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)pyridin-3-amine | |
CAS RN |
771574-03-9 | |
Record name | 6-(Aminomethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.